[5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate is a complex organic compound with a unique tetracyclic structure This compound is characterized by its multiple ring systems and functional groups, including nitro, methyl, and propanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the core tetracyclic structure through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry
In chemistry, [5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be used in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of [5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [8S)-2-(4-nitrophenyl)-6-(phenylmethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
- 13-(3-methylbutyl)-17-(4-methyl-3-nitrophenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Uniqueness
Compared to similar compounds, [5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate stands out due to its specific combination of functional groups and its unique tetracyclic structure
This detailed overview provides a comprehensive understanding of [5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C25H20N4O6 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
[5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate |
InChI |
InChI=1S/C25H20N4O6/c1-4-17(30)35-22-16-8-6-5-7-15(16)21-19(22)18(13-9-11-14(12-10-13)29(33)34)20-23(26-21)27(2)25(32)28(3)24(20)31/h5-12,18H,4H2,1-3H3 |
InChI Key |
ZCCAOVOPSWYDSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C2C(C3=C(N=C2C4=CC=CC=C41)N(C(=O)N(C3=O)C)C)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.